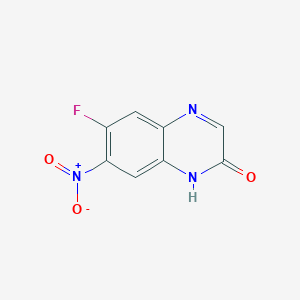![molecular formula C10H12N2O2 B1628097 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine CAS No. 444588-17-4](/img/structure/B1628097.png)
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine
Descripción general
Descripción
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a chemical compound . It is a derivative of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine , which is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, a precursor to this compound, has been reported in the literature . A novel nickel (II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction strategy has been developed for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues .Molecular Structure Analysis
The molecular weight of this compound hydrochloride is 228.68 . The structure of the compound can be found in various chemical databases .Safety and Hazards
Direcciones Futuras
The future directions for research on 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard information would be beneficial. The potential biological activity of this compound, such as its impact on cannabinoid receptor 2, could also be a fruitful area of investigation .
Propiedades
| 444588-17-4 | |
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11H,1-3,6H2 |
Clave InChI |
HWOWTNBPVSVMNF-UHFFFAOYSA-N |
SMILES |
C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

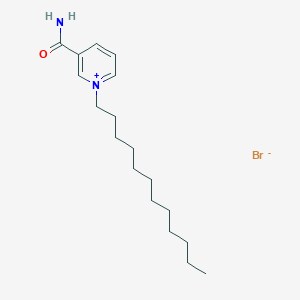

![Furo[3,2-C]pyridine-7-carbonitrile](/img/structure/B1628018.png)

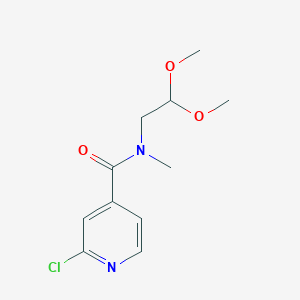
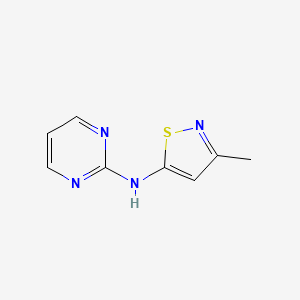
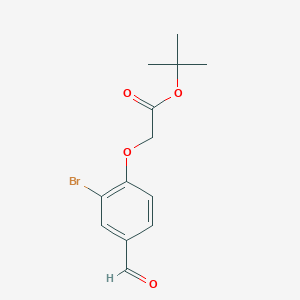

![4-((1H-Pyrrolo[2,3-B]pyridin-4-YL)oxy)-3-fluoroaniline](/img/structure/B1628029.png)


